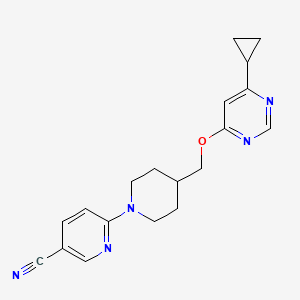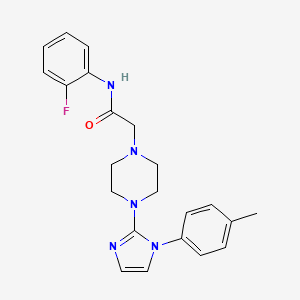
4,6-Dimethoxy-1H-indol-2-carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of methoxy groups at the 4 and 6 positions of the indole ring and a carbohydrazide group at the 2 position. The unique structure of 4,6-dimethoxy-1H-indole-2-carbohydrazide makes it a valuable target for research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for diseases related to oxidative stress and neurodegeneration.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 4,6-dimethoxy-1H-indole-2-carbohydrazide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
4,6-dimethoxy-1H-indole-2-carbohydrazide: interacts with acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase by 4,6-dimethoxy-1H-indole-2-carbohydrazide affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of acetylcholinesterase can lead to enhanced cholinergic transmission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4,6-dimethoxy-1H-indole-2-carbohydrazide These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The molecular and cellular effects of 4,6-dimethoxy-1H-indole-2-carbohydrazide ’s action primarily involve the enhancement of cholinergic transmission . This enhancement can lead to various physiological effects, depending on the specific tissues and organs involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-dimethoxy-1H-indole-2-carbohydrazide . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase .
Biochemische Analyse
Biochemical Properties
4,6-dimethoxy-1H-indole-2-carbohydrazide has been found to exhibit antioxidant properties and acetylcholinesterase inhibition properties . This suggests that it interacts with enzymes such as acetylcholinesterase, potentially inhibiting its activity .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its acetylcholinesterase inhibition properties, it may bind to this enzyme and inhibit its activity, thereby affecting neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1H-indole-2-carbohydrazide can be synthesized starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. The synthesis involves a cyclodehydration reaction to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds. This reaction is typically carried out in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .
Industrial Production Methods
While specific industrial production methods for 4,6-dimethoxy-1H-indole-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups and the carbohydrazide group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 4,6-dimethoxy-1H-indole-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of 4,6-dimethoxy-1H-indole-2-carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives, while substitution reactions can yield a variety of substituted indole compounds .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
4,6-Dimethoxy-1H-indole-2-carboxylate: This compound is a precursor in the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide and shares similar structural features.
2-(Indol-2-yl)-1,3,4-oxadiazole: This derivative is formed through cyclodehydration of the carbohydrazide and exhibits distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
The uniqueness of 4,6-dimethoxy-1H-indole-2-carbohydrazide lies in its specific functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFXTLCZEVOZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2572278.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)
![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2572293.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)
![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2572297.png)



